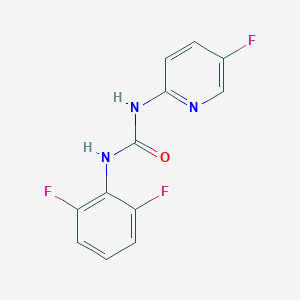

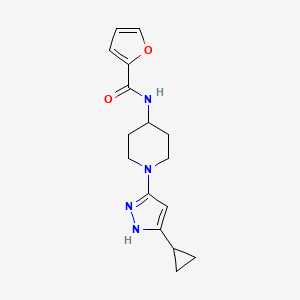

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .

Molecular Structure Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis

Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction used in the synthesis of isoxazole derivatives .Aplicaciones Científicas De Investigación

Synthesis and Application in Drug Discovery

Isoxazole derivatives have been synthesized for various purposes, including the exploration of their biological activities. For instance, research has demonstrated that these compounds can be useful scaffolds for developing highly functionalized isoxazoles with potential applications in medicinal chemistry Ruano, Fajardo, & Martín, 2005. Another study focused on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the H5N1 influenza virus Hebishy, Salama, & Elgemeie, 2020.

Antimicrobial and Antitubercular Activity

Research into pyrazolopyridine derivatives has identified moderate to good antibacterial activity against a range of bacteria, highlighting the antimicrobial potential of isoxazole-related compounds Panda, Karmakar, & Jena, 2011. Additionally, pyrazolo[4,3-c]pyridine carboxamides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, suggesting their potential use in combating tuberculosis Amaroju et al., 2017.

Catalysis and Synthetic Utility

Isoxazole derivatives have been used as directing groups for palladium-catalyzed C-H bond activation, showcasing their utility in synthetic organic chemistry and the synthesis of non-natural amino acids Pasunooti et al., 2015.

Antifungal and Antitumor Activities

Compounds related to isoxazoles have been investigated for their antifungal and antitumor activities. For example, novel series of substituted pyrazoles have been synthesized, showing potential as antitumor and antimicrobial agents Riyadh, 2011.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-9-6-12(17-21-9)13(20)15-7-10-8-19(18-16-10)11-2-4-14-5-3-11/h2-6,8H,7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIAVQCOMZJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)